
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide, also known as FPA, is a chemical compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. FPA is a small molecule that is synthesized through a multi-step process, and its unique structure and properties make it a promising candidate for use in a wide range of applications.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and survival, including AKT, mTOR, and STAT3. Additionally, (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-tumor and neuroprotective effects, (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in a range of diseases. (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has also been shown to have a low toxicity profile, making it a promising candidate for use in drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is its potent anti-tumor activity, which has been demonstrated in multiple studies. Additionally, (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to have a low toxicity profile, making it a promising candidate for use in drug development. However, one limitation of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is its complex synthesis process, which may make it difficult to produce in large quantities. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide and its potential applications in various fields of scientific research.
Future Directions
There are several potential future directions for research on (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide. One area of focus could be the development of new drug therapies based on (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide and its potential applications in other areas of scientific research, such as inflammation and oxidative stress. Finally, efforts should be made to optimize the synthesis process for (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide to enable large-scale production and commercialization.
Synthesis Methods
The synthesis of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide involves several steps, including the reaction of furan-2-carbaldehyde with 2-(furan-2-yl)pyridine to form an intermediate compound, which is then reacted with acryloyl chloride to produce the final product. The synthesis of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure a high yield and purity of the final product.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been widely studied for its potential applications in various fields of scientific research. One of the most promising areas of application for (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is in the development of new drugs and therapies for the treatment of a range of diseases, including cancer, diabetes, and neurodegenerative disorders. (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for use in cancer treatment. Additionally, (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(8-7-14-5-2-10-21-14)19-12-13-4-1-9-18-17(13)15-6-3-11-22-15/h1-11H,12H2,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMHSFCGOXGJJF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2969149.png)

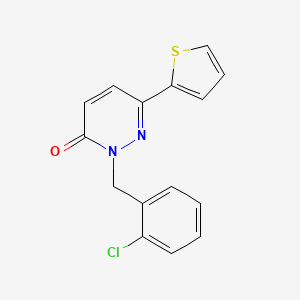
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2969154.png)
![1-(2-Methylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969157.png)
![{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid](/img/structure/B2969158.png)
![methyl 4-[[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2969159.png)
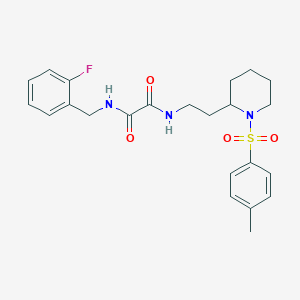

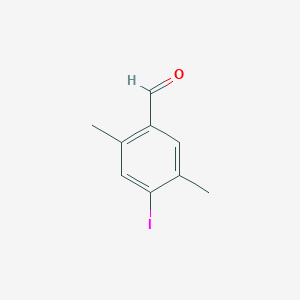
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2969168.png)
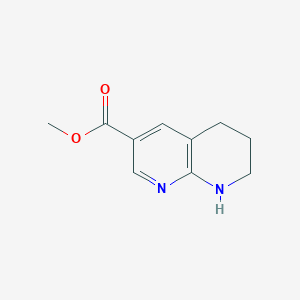
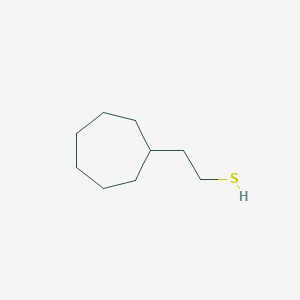
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate](/img/structure/B2969172.png)